1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine
Overview
Description
1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine, also known as FNPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FNPP belongs to the class of piperazine derivatives and is synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine is not fully understood. However, research studies suggest that 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine exerts its therapeutic effects by inhibiting various signaling pathways involved in cancer cell proliferation and inflammation. 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine has been shown to exhibit various biochemical and physiological effects. Research studies have shown that 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine inhibits the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the regulation of inflammation. Additionally, 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Advantages and Limitations for Lab Experiments
1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Additionally, 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine exhibits potent anti-inflammatory and anti-cancer properties, making it an attractive compound for further research. However, there are also limitations associated with 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine. 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, the toxicity and side effects of 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine need to be further evaluated.
Future Directions
There are several future directions for research on 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine. One potential direction is to further investigate the mechanism of action of 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine and its potential therapeutic applications. Additionally, research studies can focus on optimizing the synthesis method for 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine to improve its yield and purity. Further studies can also evaluate the toxicity and side effects of 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine in animal models to determine its safety for human use. Finally, research studies can investigate the potential of 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine as a novel anti-cancer agent.
Conclusion:
In conclusion, 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine, or 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine, is a chemical compound that exhibits potent anti-inflammatory and anti-cancer properties. 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine involves a multi-step process, and the mechanism of action of 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine is not fully understood. Future research studies can focus on further investigating the potential therapeutic applications of 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine and optimizing its synthesis method.
Scientific Research Applications
1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine has gained significant attention in the scientific community due to its potential therapeutic applications. Research studies have shown that 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine exhibits anti-inflammatory, analgesic, and anti-cancer properties. 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine has been shown to reduce inflammation and pain in animal models.
properties
IUPAC Name |
[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]-(furan-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O4/c16-12-10-11(19(21)22)3-4-13(12)17-5-7-18(8-6-17)15(20)14-2-1-9-23-14/h1-4,9-10H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSROMUDFRGGGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49723446 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]-(furan-2-yl)methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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